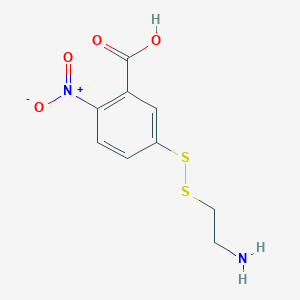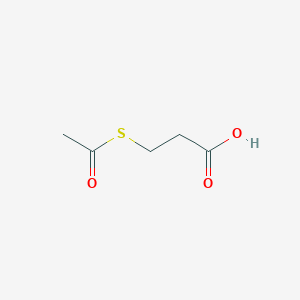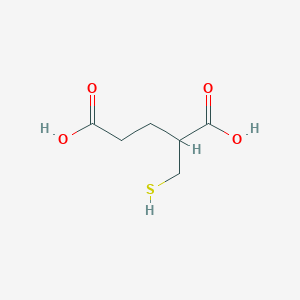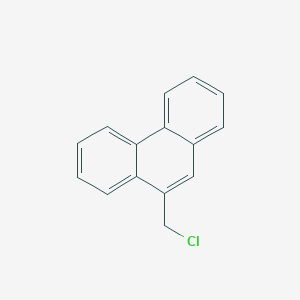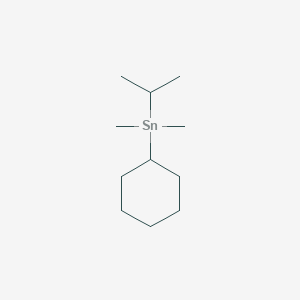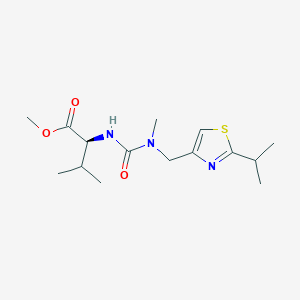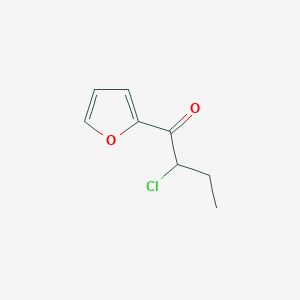
2-Chloro-1-(furan-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(furan-2-yl)butan-1-one, also known as furanone C-30, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This molecule is a halogenated furanone that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool in various scientific fields.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(furan-2-yl)butan-1-one involves its ability to interfere with bacterial quorum sensing. This molecule is believed to bind to the quorum sensing receptors, preventing them from recognizing the signaling molecules produced by other bacteria. This disruption of communication leads to a breakdown in the coordinated behavior of the bacterial population, ultimately inhibiting biofilm formation.
Biochemical And Physiological Effects
In addition to its antibacterial properties, 2-Chloro-1-(furan-2-yl)butan-1-one has also been found to exhibit other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, 2-Chloro-1-(furan-2-yl)butan-1-one has been found to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Chloro-1-(furan-2-yl)butan-1-one in lab experiments is its ability to disrupt bacterial quorum sensing. This property makes it a useful tool for investigating the role of quorum sensing in bacterial biofilm formation and other coordinated behaviors. However, one limitation of using this compound is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Chloro-1-(furan-2-yl)butan-1-one. One area of interest is the development of new antibacterial agents based on this compound. Additionally, further investigation into the anticancer, antioxidant, and anti-inflammatory properties of 2-Chloro-1-(furan-2-yl)butan-1-one may lead to the development of new therapeutic agents for various diseases. Finally, research into the potential toxicity of this compound to mammalian cells may help to identify its potential use in clinical applications.
Synthesis Methods
The synthesis of 2-Chloro-1-(furan-2-yl)butan-1-one involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 2-chlorobutan-1-one in the presence of a base, such as triethylamine, to yield the final product.
Scientific Research Applications
2-Chloro-1-(furan-2-yl)butan-1-one has been extensively used in scientific research as a tool to investigate various biological processes. One of the main applications of this compound is its use as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria to communicate with each other and coordinate their behavior. By inhibiting this process, 2-Chloro-1-(furan-2-yl)butan-1-one has been shown to disrupt bacterial biofilm formation, making it a potential candidate for the development of antibacterial agents.
properties
CAS RN |
106430-53-9 |
|---|---|
Product Name |
2-Chloro-1-(furan-2-yl)butan-1-one |
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
InChI Key |
TXTBPGPFVXBPOR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
synonyms |
1-Butanone, 2-chloro-1-(2-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



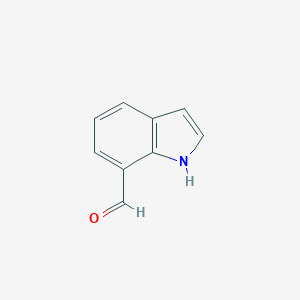
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
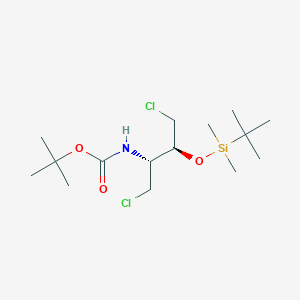
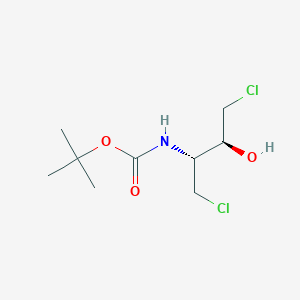
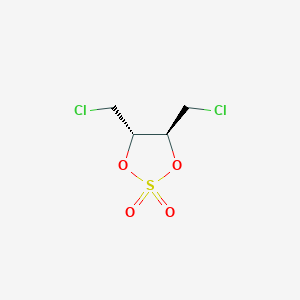
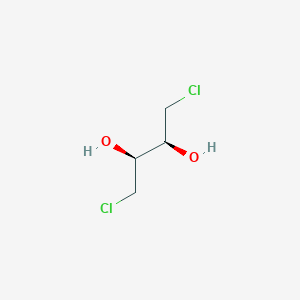
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
